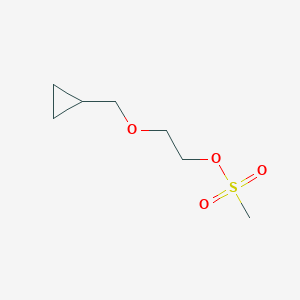

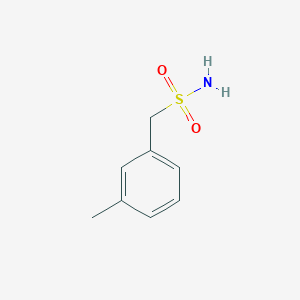

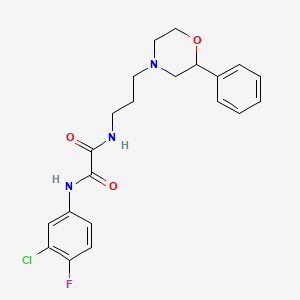

![molecular formula C14H9Cl2N3O2S B2452914 N-(2,4-二氯苯基)-3-甲基-5-氧代-5H-[1,3]噻唑并[3,2-a]嘧啶-6-甲酰胺 CAS No. 851945-48-7](/img/structure/B2452914.png)

N-(2,4-二氯苯基)-3-甲基-5-氧代-5H-[1,3]噻唑并[3,2-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrimidine, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 6-methyluracil with 2-chloromethyltiiran to afford 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide results in the target compound .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by X-ray analysis, NMR, and IR spectroscopy . The conformational behavior of the compound is determined by internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions .科学研究应用

抗癌活性

噻唑并嘧啶分子,包括所述化合物,已被合成并筛选其针对各种细胞系的抗癌活性 . 例如,它们对人乳腺癌细胞系(MCF-7)、人肺腺癌细胞系(A549)和人宫颈癌细胞系(HeLa)表现出强烈的细胞毒活性 . 具有甲基取代基的化合物在所有这些细胞系中都表现出优异的活性 .

抗菌活性

噻唑并嘧啶衍生物已证明对多种细菌菌株具有显著的抗菌活性 . 这些包括柠檬酸杆菌属、大肠杆菌、克雷伯菌属、奇异变形杆菌、铜绿假单胞菌、副伤寒沙门氏菌 A、副伤寒沙门氏菌 B、伤寒沙门氏菌、伤寒沙门氏菌 鼠伤寒沙门氏菌、宋内志贺氏菌、福氏志贺氏菌、索氏志贺氏菌、金黄色葡萄球菌和粪链球菌 .

绿色合成

噻二唑并[3,2-a]嘧啶-6-羧酸酯衍生物,其结构与所述化合物相似,已使用微波辅助多组分反应合成 . 该方法在无溶剂条件下进行,代表了一种合成这些化合物的绿色方法 .

化学治疗潜力

噻唑并嘧啶衍生物与潜在的化学治疗应用有关 . 例如,由噻唑并嘧啶合成的单甲醇,作为有丝分裂驱动蛋白的抑制剂,具有作为癌症化学治疗剂的潜力 .

抗结核活性

噻二唑衍生物,其结构与噻唑并嘧啶有关,已显示出抗结核活性 . 这表明噻唑并嘧啶化合物在治疗结核病方面具有潜力 .

抗病毒活性

作用机制

Target of Action

The compound, N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, is a derivative of thiazolopyrimidine . Thiazolopyrimidines have been reported to exhibit high antitumor, antibacterial, and anti-inflammatory activities Thiazolopyrimidines are known to interact with various cancer cell lines, including human breast carcinoma cell line (mcf-7), human lung adenocarcinoma cell line (a549), and human cervical cancer cell line (hela) .

Mode of Action

Thiazolopyrimidines are known to interact with their targets, leading to changes that result in their antitumor, antibacterial, and anti-inflammatory activities . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Biochemical Pathways

Thiazolopyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . This suggests that the compound may affect these pathways and their downstream effects.

Pharmacokinetics

The compound’s chemical structure, which includes an active methylene group (c2h2), suggests that it may have high reactivity towards various electrophilic reagents . This could potentially influence its ADME properties and impact its bioavailability.

Result of Action

The compound has been reported to exhibit potent cytotoxic activity against various cancer cell lines . For instance, it has shown significant activity against the A549 cell line with an IC50 value of 3.1±0.4 µM and against the MCF-7 cell line with an IC50 value of 6.8±0.7 µM . These results suggest that the compound’s action leads to the inhibition of cancer cell proliferation.

Action Environment

The compound’s chemical structure suggests that it may be prone to form supramolecular assemblies in the crystalline phase as well as in solution . This suggests that the compound’s action could potentially be influenced by environmental factors such as pH, temperature, and solvent conditions.

属性

IUPAC Name |

N-(2,4-dichlorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O2S/c1-7-6-22-14-17-5-9(13(21)19(7)14)12(20)18-11-3-2-8(15)4-10(11)16/h2-6H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILURFRNUUXLXBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

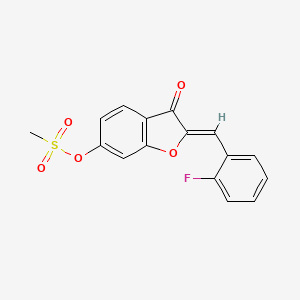

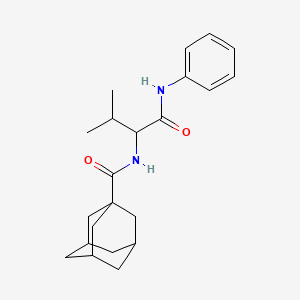

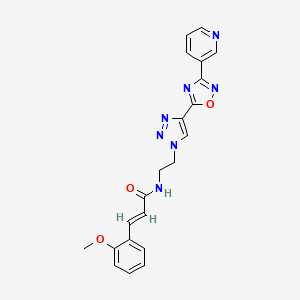

![2-[(Furan-2-carbonyl)-methylamino]benzoic acid](/img/structure/B2452837.png)

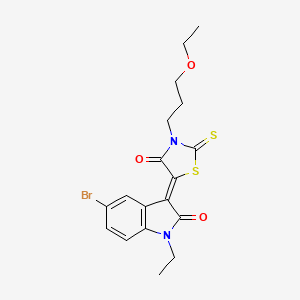

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B2452850.png)

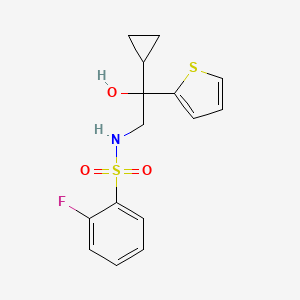

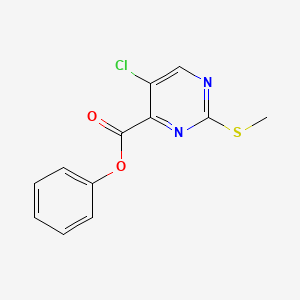

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2452852.png)

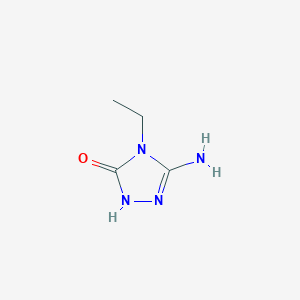

![2-[(1-Ethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2452854.png)